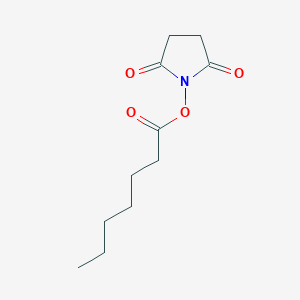

2,5-Dioxopyrrolidin-1-YL heptanoate

説明

Significance of N-Hydroxysuccinimide Esters in Contemporary Organic Synthesis

N-Hydroxysuccinimide esters are of paramount importance in modern organic synthesis due to their role as efficient acylating agents. nih.gov Their principal function is to facilitate the formation of stable amide bonds by reacting with primary and secondary amines under mild conditions. bldpharm.com This reactivity is crucial in numerous applications, including:

Peptide Synthesis: NHS esters of amino acids were among the early and highly effective building blocks for the stepwise construction of peptide chains. bldpharm.com

Bioconjugation: They are extensively used to attach labels such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules. This process is fundamental for creating diagnostic probes, therapeutic agents, and tools for biochemical analysis. bldpharm.combroadpharm.com The reaction's selectivity for amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, is a key advantage. bldpharm.com

Surface Modification: NHS esters are employed to functionalize surfaces, such as those of nanoparticles or microarrays, by immobilizing proteins, antibodies, or other ligands. researchgate.net

Polymer Chemistry: They are used in the synthesis of functional polymers and hydrogels. sigmaaldrich.com

The advantages of using NHS esters include the formation of a stable amide bond and the release of N-hydroxysuccinimide as a water-soluble byproduct, which simplifies the purification of the final product. nih.gov

Overview of Activated Ester Chemistry and its Utility in Research

Activated esters are a class of esters that are significantly more susceptible to nucleophilic attack than simple alkyl esters like ethyl acetate. This enhanced reactivity stems from the presence of an electron-withdrawing group in the alcohol portion of the ester, which makes the carbonyl carbon more electrophilic. N-Hydroxysuccinimide is an excellent activating group because it is a good leaving group upon nucleophilic attack. sigmaaldrich.com

The general mechanism involves the attack of a nucleophile, typically an amine, on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the N-hydroxysuccinimide byproduct. researchgate.net This reaction proceeds efficiently under neutral to slightly basic conditions (pH 7-8). broadpharm.com

The utility of activated ester chemistry in research is broad. It provides a reliable and controllable method for forming amide linkages without the need for harsh reagents or conditions, which is critical when working with sensitive biological molecules. broadpharm.comsigmaaldrich.com The stability of many NHS esters allows them to be isolated, purified, and stored, making them convenient "off-the-shelf" reagents for a variety of coupling reactions. bldpharm.com

Historical Context of Succinimidyl Ester Development in Synthetic Methodologies

The development of succinimidyl esters is rooted in the broader history of peptide synthesis and the search for efficient methods to form amide bonds.

1950s: The concept of using activated esters for peptide synthesis gained significant traction. In 1955, Miklos Bodanszky's use of p-nitrophenyl esters in the synthesis of oxytocin (B344502) was a landmark achievement that demonstrated the potential of this approach. nih.gov

Early 1960s: Following this breakthrough, researchers explored various other activating groups. In 1961, N-hydroxyphthalimide esters were introduced by Nefkens and Tesser. nih.gov

1963: The pivotal development of N-hydroxysuccinimide esters was reported by Anderson, Zimmerman, and Callahan. nih.govbldpharm.com They demonstrated that NHS esters of N-protected amino acids were highly reactive and crystalline solids that could be easily prepared. bldpharm.com A key advantage they highlighted was the formation of the water-soluble N-hydroxysuccinimide byproduct, which greatly simplified the purification process compared to methods using carbodiimides like DCC, which produce insoluble dicyclohexylurea. nih.govbldpharm.com

Since their introduction, NHS esters have become one of the most widely used classes of activated esters in both research and industrial settings, a testament to their versatility, stability, and efficiency. nih.gov

Physicochemical Properties of 2,5-Dioxopyrrolidin-1-YL Heptanoate (B1214049)

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) heptanoate | PubChem nih.gov |

| Molecular Formula | C₁₁H₁₇NO₄ | PubChem nih.gov |

| Molecular Weight | 227.26 g/mol | PubChem nih.gov |

| CAS Number | 104943-22-8 | PubChem nih.gov |

| Canonical SMILES | CCCCCCC(=O)ON1C(=O)CCC1=O | PubChem nih.gov |

| InChI Key | TZOPRUAVCWAPKX-UHFFFAOYSA-N | PubChem nih.gov |

| Computed XLogP3-AA | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 7 | PubChem nih.gov |

General Spectroscopic Data for N-Hydroxysuccinimide Esters

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A characteristic singlet for the four equivalent protons of the succinimide (B58015) ring, typically appearing around δ 2.8 ppm. Signals corresponding to the heptanoate chain would be expected in the upfield region (δ 0.9-2.5 ppm). |

| ¹³C NMR | Two distinct signals for the carbonyl carbons of the succinimide ring and the ester carbonyl. Resonances for the methylene (B1212753) carbons of the succinimide ring and the carbons of the heptanoate chain. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching bands are characteristic. Typically, two bands are observed for the imide group (around 1780 and 1740 cm⁻¹) and one for the ester carbonyl (around 1730-1750 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, corresponding to the molecular weight of the compound. |

Structure

3D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOPRUAVCWAPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733320 | |

| Record name | 1-(Heptanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104943-22-8 | |

| Record name | 1-(Heptanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl Heptanoate

Direct Esterification Approaches

The most common route to 2,5-dioxopyrrolidin-1-yl heptanoate (B1214049) involves the direct esterification of heptanoic acid with N-hydroxysuccinimide. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid.

Carbodiimide-Mediated Coupling of Heptanoic Acid with N-Hydroxysuccinimide

The reaction between heptanoic acid and N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) as a coupling agent is a robust and widely used method. amerigoscientific.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are effective for this purpose. amerigoscientific.compeptide.com

The general mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. This attack results in the formation of the desired 2,5-dioxopyrrolidin-1-yl heptanoate and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). amerigoscientific.compeptide.com An alternative pathway involves the reaction of the O-acylisourea with another molecule of heptanoic acid to form heptanoic anhydride (B1165640), which then reacts with NHS to yield the final product. peptide.com

To enhance reaction efficiency and yield, specific catalysts and optimized molar ratios of reactants are often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this type of esterification. bdmaee.net DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate or the heptanoic anhydride to form a more reactive N-acylpyridinium species, which is then readily attacked by N-hydroxysuccinimide. researchgate.net

Optimal molar ratios are crucial for maximizing product formation and minimizing side reactions. While specific ratios for this compound are not extensively detailed in the provided results, general practice for similar NHS ester syntheses suggests using a slight excess of the carbodiimide and a catalytic amount of DMAP (typically 0.1 to 1.0 equivalents relative to the carboxylic acid). bdmaee.netreddit.com The reaction temperature is also a key parameter, with many DMAP-catalyzed reactions proceeding optimally between 20°C and 50°C to ensure sufficient activation energy while preventing thermal degradation of intermediates. bdmaee.net

Below is an interactive table summarizing typical reaction parameters for carbodiimide-mediated NHS ester synthesis:

| Parameter | Typical Range/Value | Purpose |

| Carbodiimide (e.g., DCC, EDC) | 1.0 - 1.2 equivalents | Activates the carboxylic acid. |

| N-Hydroxysuccinimide (NHS) | 1.0 - 1.1 equivalents | The alcohol component for esterification. |

| 4-Dimethylaminopyridine (DMAP) | 0.1 - 1.0 equivalents | Catalyzes the acyl transfer. |

| Solvent | Anhydrous, non-protic (e.g., DMF, DCM) | Prevents hydrolysis of intermediates. |

| Temperature | 0°C to Room Temperature (20-25°C) | Balances reaction rate and stability. |

Note: The optimal conditions can vary depending on the specific substrates and scale of the reaction.

The kinetics of N-hydroxysuccinimide ester formation are influenced by several factors, including the concentration of reactants, pH, and the presence of catalysts. The aminolysis of NHS esters, a related reaction, has been shown to follow a rate expression that is first order in the amine concentration in aqueous buffers. mst.eduacs.org However, in the synthesis of the NHS ester itself, the rate-limiting step is often the breakdown of the tetrahedral intermediate formed during the nucleophilic attack. mst.edu

To optimize yields, reactions are typically carried out in anhydrous organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to prevent hydrolysis. The choice of buffer in aqueous systems is also critical, with bicarbonate buffers at a pH range of 7.0-7.5 showing better yields for some NHS ester couplings compared to phosphate-buffered saline (PBS). nih.govnih.gov

One-Pot Synthesis from Succinic Anhydride and Heptanoyl Chloride Derivatives

While less common for this specific ester, one-pot syntheses offer an efficient alternative by combining multiple reaction steps without isolating intermediates. A general method for synthesizing N-substituted succinimides involves the reaction of succinic anhydride with an amine. ijcps.orgbeilstein-archives.org For the synthesis of an NHS ester, a variation of this approach could potentially be envisioned, though direct evidence for this compound via this specific one-pot method from heptanoyl chloride is not prevalent in the search results.

A relevant one-pot synthesis of N-substituted succinimides involves the reaction of succinic anhydride with various amines in acetic acid, followed by the addition of zinc powder. ijcps.org This method, however, leads to N-alkyl or N-aryl succinimides, not N-hydroxysuccinimide esters.

More pertinent to activated esters, other one-pot procedures have been developed. For instance, a method for synthesizing various activated esters, including NHS esters, uses a combination of triphenylphosphine (B44618) and iodine. organic-chemistry.org This process avoids carbodiimides and proceeds at room temperature.

Alternative and General Synthetic Pathways for Activated Succinimidyl Esters

Beyond direct carbodiimide-mediated coupling, several other strategies exist for the synthesis of activated succinimidyl esters. These methods can offer advantages in terms of avoiding certain byproducts or being compatible with different functional groups.

One such method involves the use of halophosphoric acid esters to activate the carboxylic acid for reaction with N-hydroxysuccinimide in the presence of a base. google.com Another approach is the palladium-catalyzed carbonylation, where (het)aryl halides are coupled with N-hydroxysuccinimide under a carbon monoxide atmosphere. amerigoscientific.com This provides a route to NHS esters from halogenated precursors.

Furthermore, pre-activation of the carboxylic acid using reagents like chlorophosphates or by forming mixed anhydrides can circumvent the issues associated with urea byproducts from carbodiimide reactions. amerigoscientific.com Recently, a method using potassium fluoride (B91410) as a promoter for the C-N cleavage of N-sulfonyl succinimide (B58015) has been reported for accessing N-sulfonyl succinic esters, showcasing ongoing innovation in the synthesis of succinimide-based compounds. rsc.org

Carboxylic Acid Activation Prior to N-Hydroxysuccinimide Coupling

A predominant strategy for the synthesis of NHS esters involves the activation of a carboxylic acid before its reaction with N-hydroxysuccinimide (NHS). thieme-connect.com This pre-activation enhances the electrophilicity of the carboxyl group, making it more susceptible to nucleophilic attack by the hydroxyl group of NHS. Common methods for this activation include the formation of mixed anhydrides and the use of chlorophosphates.

Mixed Anhydrides:

The mixed anhydride method is a well-established technique in peptide synthesis and can be adapted for the preparation of NHS esters. thieme-connect.deacs.orghighfine.com In this approach, the carboxylic acid (in this case, heptanoic acid) is reacted with an acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base. thieme-connect.degoogle.com This reaction forms a mixed anhydride intermediate. Subsequent addition of N-hydroxysuccinimide leads to the formation of the desired this compound and a carboxylic acid byproduct. thieme-connect.de The choice of the acid chloride is crucial to direct the nucleophilic attack of NHS to the desired carbonyl group, minimizing the formation of undesired byproducts. highfine.com

| Activating Agent | Base | Key Features |

| Pivaloyl Chloride | Tertiary Amine (e.g., Triethylamine) | Often superior for sterically hindered amines. thieme-connect.de |

| Isobutyl Chloroformate | Tertiary Amine (e.g., Triethylamine) | A commonly used reagent for mixed anhydride formation. thieme-connect.de |

| Diphenylphosphinyl Chloride | Not specified | Forms a mixed acid anhydride with the carboxylic acid. highfine.com |

Chlorophosphates:

Diphenylphosphinyl chloride can be used to activate carboxylic acids by forming a diphenylphosphine (B32561) anhydride. This intermediate is more reactive towards nucleophiles than the mixed anhydrides formed from two carboxylic acids, leading to a more efficient synthesis with fewer side reactions. highfine.com

Palladium-Catalyzed Alkoxycarbonylation Strategies for Aromatic Derivatives

While not directly applicable to the aliphatic this compound, palladium-catalyzed alkoxycarbonylation represents a significant strategy for synthesizing NHS esters of aromatic carboxylic acids. adelphi.edu This one-step procedure involves the carbonylation of aryl triflates or aryl iodides with carbon monoxide in the presence of N-hydroxysuccinimide and a palladium catalyst. adelphi.edu The reaction typically proceeds in a solvent like DMSO at elevated temperatures and atmospheric pressure of CO, offering excellent yields of the aromatic NHS esters. adelphi.edu This method has been shown to be effective for a range of oxygen nucleophiles, including NHS. researchgate.net

Recent advancements have also demonstrated the palladium-catalyzed alkoxycarbonylation of phenols to their corresponding esters through in situ generated aryl nonaflates. researchgate.net Furthermore, palladium catalysts have been successfully employed in the alkoxycarbonylation of conjugated dienes and N-vinylphthalimide, showcasing the versatility of this catalytic system in synthesizing various ester derivatives. nih.govresearchgate.net

| Substrate | Catalyst System | Key Features |

| Aryl Triflates/Iodides | Pd catalyst, CO, NHS | One-step procedure for aromatic NHS esters. adelphi.edu |

| Phenols | Pd catalyst, CO | Forms esters via in situ generated aryl nonaflates. researchgate.net |

| Conjugated Dienes | Pd-based catalyst | Atom-economic synthesis of β,γ-unsaturated esters. nih.gov |

| N-vinylphthalimide | Pd(PPh3)2Cl2/MeOH/CO/H2O | Efficient and regioselective synthesis of ω-amido esters. researchgate.net |

Mitsunobu Esterification for N-Hydroxysuccinimide Ester Formation

The Mitsunobu reaction provides a powerful and versatile method for the formation of esters, including N-hydroxysuccinimide esters. wikipedia.orgorganic-chemistry.org This reaction facilitates the condensation of an alcohol (in this context, N-hydroxysuccinimide) and a carboxylic acid (heptanoic acid) using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the hydroxyl group of NHS, making it a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the carboxylate of heptanoic acid results in the formation of this compound with inversion of configuration if a chiral alcohol were used. organic-chemistry.orgnih.gov The reaction is known for its mild conditions and broad substrate scope. nih.gov

| Reagents | Key Features |

| Triphenylphosphine (PPh3) | Acts as the reducing agent. nih.gov |

| Diethyl Azodicarboxylate (DEAD) | Acts as the oxidizing agent. nih.gov |

| Diisopropyl Azodicarboxylate (DIAD) | An alternative oxidizing agent to DEAD. wikipedia.org |

Sulfuryl Chloride Mediated Routes for Pyridinecarboxylic Acid Derivatives

While the direct synthesis of this compound using sulfuryl chloride is not documented, this reagent is instrumental in the synthesis of NHS esters of pyridinecarboxylic acid derivatives. This highlights a specific application of sulfuryl chloride in the broader context of NHS ester synthesis, demonstrating the diverse range of reagents available for activating different classes of carboxylic acids.

Reactivity and Reaction Mechanisms of 2,5 Dioxopyrrolidin 1 Yl Heptanoate

Nucleophilic Acylation Reactions

2,5-Dioxopyrrolidin-1-yl heptanoate (B1214049), as an N-hydroxysuccinimide (NHS) ester, is a valuable reagent in organic synthesis and bioconjugation due to the reactivity of its succinimide (B58015) ester group. myskinrecipes.com This reactivity facilitates nucleophilic acylation reactions, where the heptanoyl group is transferred to a nucleophile. The core of this reactivity lies in the fact that N-hydroxysuccinimide is a good leaving group, making the carbonyl carbon of the heptanoyl group susceptible to nucleophilic attack. nih.govglenresearch.com

Amide Bond Formation via Aminolysis with Primary Amines

The reaction of 2,5-dioxopyrrolidin-1-yl heptanoate with primary amines, a process known as aminolysis, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. glenresearch.comthermofisher.commasterorganicchemistry.com This reaction is a cornerstone of bioconjugation techniques, frequently used to label proteins and other biomolecules. nih.govglenresearch.com The primary amino groups of interest in proteins are the N-terminus and the ε-amino group of lysine (B10760008) residues. nih.govwikipedia.org The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to a tetrahedral intermediate which then collapses to form the amide and release the NHS leaving group. glenresearch.com

Kinetic Studies of Aminolysis in Aqueous and Organic Media

The kinetics of the aminolysis of NHS esters, including by extension this compound, have been investigated in both aqueous and organic environments. In aqueous buffer systems (specifically, 20% dioxane), the aminolysis of an NHS ester with various amines was found to follow a rate expression that is first order with respect to the free amine concentration. mst.edu This is in contrast to the reaction in anhydrous dioxane, where a two-term rate equation is observed, suggesting a different reaction pathway in non-aqueous versus aqueous systems. mst.edu

A study on the aminolysis of p-methoxybenzoyl-NHS in aqueous dioxane buffer solutions revealed that the rate of reaction increases with the basicity of the amine nucleophile. mst.edu This is attributed to an increased concentration of the tetrahedral intermediate formed during the reaction. mst.edu Furthermore, a comparison of N-hydroxy esters with phenyl esters having leaving groups of similar basicity showed that the nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater. mst.edu This highlights the enhanced reactivity of NHS esters in aminolysis reactions.

| Amine | pKa | k (M⁻¹s⁻¹) in Aqueous Dioxane (20% v/v) |

| Glycylglycine | 7.60 | 1.8 |

| Glycine | 9.78 | 50.9 |

| β-Alanine | 10.19 | 87 |

| Taurine | 9.06 | 23.9 |

| Note: Data is for the aminolysis of p-methoxybenzoyl-NHS and serves as a representative model for NHS ester reactivity. The rate constants (k) are for the uncatalyzed reaction path. mst.edumst.edu |

Chemoselectivity and Site-Specificity Considerations (e.g., lysine ε-amino group selectivity)

While this compound readily reacts with primary amines, a key consideration in its application, particularly in protein modification, is chemoselectivity. stallardediting.com NHS esters are known to primarily target the primary amino groups of lysine residues and the N-terminus of proteins. glenresearch.comwikipedia.org However, most proteins contain numerous lysine residues, which can lead to heterogeneous labeling. nih.gov The pKa of the lysine ammonium (B1175870) group is around 10.5, and to achieve optimal reactivity, the pH of the reaction is typically maintained between 8 and 9 to ensure a sufficient concentration of the deprotonated, nucleophilic amine. wikipedia.org

Despite the general preference for primary amines, side reactions can occur. Other nucleophilic amino acid residues such as serine, threonine, and tyrosine have shown reactivity with NHS esters, particularly influenced by pH and neighboring amino acids. stackexchange.com However, the resulting products from reactions with hydroxyl groups are generally less stable than the amide bond formed with primary amines. glenresearch.com In specific contexts, designed small molecules with NHS ester functionalities have demonstrated the ability to react chemoselectively with a single lysine ε-amino group within a target protein in a complex mixture like human plasma. researchgate.net This highlights that while broad reactivity exists, achieving high site-specificity is a significant challenge and often requires specific reaction conditions or molecular design. nih.govresearchgate.net

Competing Hydrolysis Reactions in Aqueous Environments

A significant competing reaction for the aminolysis of this compound in aqueous solutions is hydrolysis. glenresearch.comthermofisher.com In this reaction, the ester is attacked by water or hydroxide (B78521) ions, leading to the formation of the corresponding carboxylic acid (heptanoic acid) and the release of N-hydroxysuccinimide. thermofisher.comnih.gov This process reduces the efficiency of the desired acylation of the target amine. nih.gov

Interfacial Reaction Kinetics on Functionalized Surfaces

The kinetics of reactions involving NHS esters on functionalized surfaces introduce additional complexities compared to reactions in solution. When this compound or similar NHS esters are used to modify a surface (for example, a gold film functionalized with a self-assembled monolayer), both aminolysis and hydrolysis occur at the solid-liquid interface. nih.govacs.org

A study investigating the covalent immobilization of proteins on a surface functionalized with dithiobis(succinimidyl propionate) (DSP) found that the heterogeneous aminolysis rate constant was significantly lower—by over three orders of magnitude—than the heterogeneous hydrolysis rate constant in a borate (B1201080) buffer at pH 8.50. nih.govnih.gov The hydrolysis on the surface was proposed to follow a mechanism involving an initial nucleation step, rather than a simple pseudo-first-order reaction, suggesting a strong dependence on the packing and defects within the monolayer. nih.govnih.gov These findings imply that under conditions of low protein concentration and near-physiological pH, a significant portion of protein may be physically adsorbed rather than covalently linked to the surface due to the rapid hydrolysis of the NHS ester groups. nih.govnih.gov

Ester-to-Thiol Ester Conversion Pathways

N-Hydroxysuccinimide esters such as this compound are known to react with thiol-containing compounds to form thiol esters (also known as thioesters). This transformation occurs via a nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The N-hydroxysuccinimide anion is subsequently displaced as a leaving group, resulting in the formation of a stable thiol ester bond.

This reaction pathway is significant in bioconjugation chemistry, where thiol groups are present in cysteine residues of proteins. While primary amines are the most common targets for NHS esters, reactions with thiols provide an alternative route for modification. wikipedia.org However, it is noted that while NHS esters can react with sulfhydryl groups, the resulting thioesters may be less stable than the amide bonds formed with amines and can be susceptible to hydrolysis or displacement by other nucleophiles. glenresearch.com

The general reaction is as follows:

This compound + R-SH → Heptanethioate + N-Hydroxysuccinimide

Table 1: Summary of Ester-to-Thiol Ester Conversion

| Reactants | Products | Bond Formed | Key Reaction Features |

| This compound | Heptanethioate | Thiol Ester (R-S-CO-R') | Nucleophilic Acyl Substitution |

| Thiol (R-SH) | N-Hydroxysuccinimide | NHS is an effective leaving group |

Oxidative and Reductive Transformation Pathways of the Ester Moiety

While the primary reactivity of this compound involves nucleophilic attack at the ester's carbonyl carbon, the ester moiety can theoretically undergo oxidative and reductive transformations. Specific literature on the oxidative and reductive pathways for this compound is not extensively detailed, as its utility is dominated by its acylating ability. However, based on the general chemistry of esters, several transformation pathways can be considered.

Reductive Pathways: The ester group is susceptible to reduction by strong hydride-donating reagents.

Reduction to Primary Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (1-heptanol). libretexts.orgharvard.edu This reaction proceeds through an aldehyde intermediate which is further reduced. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. libretexts.orgyoutube.com

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage (heptanal) by using less reactive, sterically hindered reducing agents like diisobutylaluminum hydride (DIBALH), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.orglibretexts.org

Electrochemical Reduction: Methods for the electrochemical reduction of esters, including benzoic acid esters, have also been developed, often using water as a proton source to yield the corresponding alcohol. rsc.org

Oxidative Pathways: The ester functional group is generally resistant to oxidation. Most literature concerning NHS esters and oxidation describes the use of oxidizing agents to convert alcohols or aldehydes into NHS esters, or the use of N-hydroxysuccinimide as a catalyst or mediator in oxidation reactions of other substrates. oup.comnih.gov This indicates a high stability of the NHS ester moiety itself under many oxidative conditions. Direct oxidation of the heptanoate chain or the succinimide ring would require harsh conditions that would likely cleave the ester bond first.

Table 2: Potential Reductive Transformations of the Ester Moiety

| Reagent | Product | Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Heptanol | Standard ether solvents | Powerful, non-selective reduction. libretexts.orgharvard.edu |

| Diisobutylaluminum Hydride (DIBALH) | Heptanal | Low temperature (-78 °C) | Halts reduction at the aldehyde stage. libretexts.orglibretexts.org |

| Sodium Borohydride (NaBH₄) | No reaction | Standard alcohol solvents | Not sufficiently reactive to reduce esters. youtube.com |

Reactivity Profiling and Ligandable Hotspot Mapping

The predictable reactivity of N-hydroxysuccinimide esters has made them invaluable tools in chemical biology, particularly for identifying and mapping reactive sites within complex biological systems.

N-hydroxysuccinimide esters, including structures like this compound, are employed as versatile reactivity-based chemical probes in a powerful chemoproteomic strategy known as activity-based protein profiling (ABPP). libretexts.org The goal of ABPP is to map reactive, functional, and "ligandable" hotspots across an entire proteome, which can reveal previously unknown binding sites for drug development. libretexts.orgharvard.edu

These probes react with a range of nucleophilic amino acid residues, not just the canonical primary amines of lysine side chains and N-termini. harvard.edunih.gov Studies have shown that NHS esters can also form covalent bonds with the hydroxyl groups of serines, threonines, and tyrosines. harvard.edunih.gov By using an NHS ester probe that also contains a reporter tag (like an alkyne for click chemistry), scientists can covalently label these nucleophilic hotspots. The tagged proteins can then be isolated and identified using mass spectrometry, providing a global map of proteome reactivity and identifying sites that are accessible to small molecules. harvard.edunih.gov

Table 3: Nucleophilic Amino Acid Residues Targeted by NHS Ester Probes

| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage |

| Lysine | ε-amino group (-NH₂) | Amide |

| Protein N-terminus | α-amino group (-NH₂) | Amide |

| Serine | Hydroxyl group (-OH) | Ester |

| Threonine | Hydroxyl group (-OH) | Ester |

| Tyrosine | Phenolic hydroxyl group (-OH) | Ester |

A fascinating dichotomy exists in the reactivity of carboxylate anions with NHS esters when comparing reactions in solution versus the gas phase. This difference highlights the profound influence of solvation on chemical reactivity.

In the solution phase, particularly in aqueous buffers, carboxylate groups are not considered to be reactive nucleophiles towards NHS esters. libretexts.orgoup.comresearchgate.net The high energy barrier for this reaction, influenced by the solvation of the carboxylate anion, prevents the formation of a mixed anhydride (B1165640) product.

Conversely, in the gas phase, as studied within a mass spectrometer, the intrinsic reactivity of the ions is unmasked. In the absence of solvent, the carboxylate anion becomes a sufficiently potent nucleophile to attack the carbonyl carbon of the NHS ester. libretexts.orgoup.com This gas-phase reaction leads to the formation of a labile (unstable) anhydride bond, with the concurrent release of the N-hydroxysuccinimide anion. libretexts.orgresearchgate.net This fragile anhydride bond can easily cleave, often resulting in a nominal transfer of an oxygen atom. oup.com This distinct reactivity in the gas phase is attributed to the enhanced nucleophilicity of the "naked" carboxylate ion when it is not stabilized by a polar solvent. libretexts.org

Table 4: Comparison of Carboxylate Reactivity with NHS Esters in Solution vs. Gas Phase

| Phase | Reactivity of Carboxylate | Product of Reaction | Underlying Reason |

| Solution Phase | Not considered reactive oup.comresearchgate.net | No significant reaction | Solvation effects stabilize the carboxylate anion, reducing its nucleophilicity. |

| Gas Phase | Reactive nucleophile libretexts.orgoup.com | Labile anhydride bond libretexts.orgresearchgate.net | Absence of solvent enhances the intrinsic nucleophilicity of the carboxylate anion. libretexts.org |

Applications in Advanced Chemical and Materials Science

Polymer Chemistry and Functional Materials Engineering

The NHS ester moiety of 2,5-Dioxopyrrolidin-1-YL heptanoate (B1214049) serves as a highly efficient reactive handle for the covalent attachment of the heptanoate group onto polymer backbones. This reactivity is central to its application in creating functional materials with tailored properties.

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers that may be otherwise difficult to obtain through direct polymerization of functional monomers. Activated esters, such as the N-hydroxysuccinimide ester found in 2,5-Dioxopyrrolidin-1-YL heptanoate, are particularly effective for these modifications. The primary advantage of this approach is the ability to introduce a wide variety of functional groups onto a pre-existing polymer chain with high efficiency and under mild reaction conditions.

The reaction typically involves the aminolysis of the activated ester by a primary or secondary amine on the polymer backbone, resulting in the formation of a stable amide bond. This method's high selectivity allows for the modification to proceed even in the presence of other nucleophilic groups like alcohols, which are weaker nucleophiles. This chemoselectivity is a significant advantage in the functionalization of complex polymer architectures. The use of activated esters like this compound allows for the creation of a library of diverse polymers from a single parent polymer, without altering key polymer characteristics such as molecular weight and dispersity.

An alternative to post-polymerization modification is the direct synthesis of polymers that already contain activated ester groups along their chains. This is achieved by the polymerization of monomers containing an activated ester moiety. These "activated ester polymers" serve as versatile platforms for subsequent functionalization with a wide range of amine-containing molecules.

While direct polymerization of a monomer like N-succinimidyl heptanoate is a viable route, it is more common to first synthesize a polymer with pendant carboxylic acid groups, such as poly(acrylic acid). These carboxylic acid groups can then be activated in a subsequent step by reacting them with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This process yields a polymer decorated with NHS-activated esters, ready for reaction with various nucleophiles. This method provides a flexible and efficient pathway to a broad spectrum of functional materials.

The principles of activated ester chemistry are extended to the surface and bulk modification of elastomers to enhance their performance characteristics for specific applications. Grafting molecules like this compound onto the surface of elastomers such as silicone rubber and Ethylene Propylene Diene Monomer (EPDM) rubber can significantly alter their physical and chemical properties. The heptanoate chain, once grafted, can impart hydrophobicity and other desirable attributes to the elastomer surface.

Table 1: Illustrative Enhancement of Electrical Properties of Silicone Rubber after Modification

| Property | Unmodified Silicone Rubber | Modified Silicone Rubber |

| Dielectric Breakdown Voltage (kV/mm) | 20 | 25 |

| Surface Resistivity (Ω·m) | 1.0 x 10¹⁴ | 5.0 x 10¹⁴ |

| Water Contact Angle (degrees) | 95 | 115 |

Note: The data in this table is illustrative and based on general findings for modified silicone rubbers, not specific to this compound.

The grafting of hydrophobic moieties like the heptanoate group from this compound can significantly enhance the moisture resistance of elastomers. For materials like EPDM, which are often used in outdoor applications, resistance to water absorption is crucial for maintaining long-term performance and preventing degradation. The hydrophobic surface layer created by the grafted molecules minimizes water penetration into the bulk material.

Furthermore, the introduction of stable C-C and C-N bonds through the grafting process can, in some cases, improve the thermal stability and pyrolysis tolerance of the elastomer. The grafted layer can act as a protective barrier, slowing down the thermal degradation processes.

The introduction of the heptanoate group via this compound can create shallow charge traps in the polymer matrix. These shallow traps can help to dissipate charge and prevent the build-up of deep space charge, which is more detrimental to the insulation performance. The ability to modulate the charge trapping characteristics of elastomers through such modifications is a key area of research for developing next-generation insulating materials.

Table 2: Illustrative Modulation of Charge Trapping in Modified Elastomers

| Parameter | Unmodified Elastomer | Modified Elastomer |

| Dominant Trap Type | Deep Traps | Shallow Traps |

| Space Charge Accumulation | High | Reduced |

| Long-term DC Performance | Standard | Improved |

Note: The data in this table is illustrative and based on general principles of charge trapping in modified polymers.

Applications in Biological and Biomedical Research

Bioconjugation Chemistrywikipedia.orglumiprobe.com

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to form a stable conjugate. wikipedia.org N-hydroxysuccinimide esters are a cornerstone of bioconjugation chemistry due to their ability to efficiently react with primary amines in aqueous solutions, typically at a pH between 7 and 9. lumiprobe.comnih.gov The reaction involves the nucleophilic attack of the amine on the ester, leading to the formation of a covalent amide bond and the release of N-hydroxysuccinimide. poly-an.de This chemistry is fundamental to the applications of 2,5-Dioxopyrrolidin-1-yl heptanoate (B1214049) in covalently modifying biomolecules for research purposes.

The immobilization of biomolecules onto solid supports is a critical technique in the development of various biotechnological platforms. NHS esters like 2,5-Dioxopyrrolidin-1-yl heptanoate are instrumental in this process, enabling the covalent attachment of proteins, peptides, and other amine-containing molecules to appropriately functionalized surfaces. nih.govresearchgate.net

The development of highly sensitive and specific biosensors often relies on the stable immobilization of biorecognition molecules, such as antibodies or enzymes, onto a transducer surface. researchgate.netmdpi.com The use of NHS ester chemistry is a common strategy to achieve this. Surfaces, such as gold or graphene, can be functionalized with a self-assembled monolayer (SAM) containing carboxylic acid groups. mdpi.comnih.gov These groups are then activated with a carbodiimide (B86325), like 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester surface. mdpi.comnih.gov

This activated surface can then react with primary amines on a protein, resulting in its covalent immobilization. nih.gov This method has been used to construct immunosensors for the detection of disease biomarkers, such as the Tau-441 protein in Alzheimer's disease research. mdpi.com The efficiency of protein coupling can be influenced by factors such as pH, buffer composition, and the concentration of the coupling reagents. researchgate.net

Table 1: Research Findings on Protein Immobilization using NHS Ester Chemistry

| Biomolecule | Surface/Platform | Purpose | Key Finding | Reference |

| Anti-β-1,4-GalT-V antibody | Screen-printed gold electrode | Detection of a colorectal cancer biomarker | Covalent coupling of the antibody via EDC/NHS chemistry enabled the specific capture of the target glycoprotein (B1211001) from human serum. | researchgate.net |

| Tau-441 Antibody | Carboxyl-modified graphene foam electrode | Detection of an Alzheimer's disease biomarker | EDC-NHS chemistry was used to immobilize the antibody, creating a highly sensitive electrochemical immunosensor with a detection limit of 0.14 fM. | mdpi.com |

| Bovine Serum Albumin (BSA) and Immunoglobulin G (IgG) | Nanoporous gold (NPG) | Study of protein immobilization efficiency | Immobilization via NHS ester functionalized SAMs showed high protein coverage, particularly under flow conditions, demonstrating the efficiency of this method for high surface area materials. | nih.gov |

| Rabbit IgG | NHS-Activated Agarose | Comparison of coupling efficiency | Pierce NHS-Activated Agarose demonstrated higher coupling efficiency for dilute protein samples compared to other commercially available NHS-activated resins. | thermofisher.com |

The principles of NHS ester chemistry are also applied to modify the surfaces of microbeads, nanoparticles, and microarray slides for various research applications. nih.govnih.gov This functionalization allows for the specific capture and analysis of biomolecules.

Superparamagnetic silica-coated iron oxide nanoparticles, for example, have been functionalized with NHS ester groups. researchgate.net These modified nanoparticles can then be used to label primary amines in peptides and proteins. The magnetic properties of the nanoparticles allow for easy separation of the labeled biomolecules from the reaction mixture. researchgate.net

Microarray technology, a powerful tool for high-throughput analysis of biomolecular interactions, also heavily relies on surface chemistry. nih.gov Glass slides can be derivatized to present NHS ester groups on their surface. This allows for the covalent immobilization of amine-functionalized probes, such as proteins, peptides, or small molecules, to create a high-density array for screening and interaction studies. nih.gov

Table 2: Applications of NHS Ester Functionalization on Various Platforms

| Platform | Functionalization Strategy | Application | Key Finding | Reference |

| Superparamagnetic Fe3O4@SiO2 Nanoparticles | Surface functionalization with a disulfide-linked NHS ester group | Labeling of primary amines in peptides/proteins | The nanoparticles served as a specific probe for primary amines, with the labeled peptides being easily isolated and analyzed by LC-MS/MS. | researchgate.net |

| Glass Microarray Slides | Single-step derivatization with NHS ester functionalized dimethallylsilanes | High-throughput analysis of biomolecular interactions | This method provides an efficient way to create functional microarrays for studying protein-protein, protein-glycan, and other interactions. | nih.gov |

| 3D-Matrix Surfaces (Glass slides, 96-well plates) | Activation of surface carboxyl groups to NHS esters | Immobilization of peptides and glycans | The 3D-NHS surface allows for the covalent attachment of biomolecules for applications such as identifying antimicrobial peptides and analyzing glycan-binding patterns. | poly-an.de |

The derivatization of peptides and proteins with reagents like this compound is a common strategy to alter their chemical properties for specific analytical purposes. This modification targets primary amines, primarily the N-terminus and the side chain of lysine (B10760008) residues. nih.govacs.org

In the field of proteomics, mass spectrometry (MS) is a key analytical technique. The sensitivity and accuracy of MS can be enhanced by chemical derivatization of peptides. nih.govresearchgate.net NHS esters are used to introduce specific chemical tags onto the N-terminus of peptides. nih.govresearchgate.net

One strategy involves converting the NHS ester into a more chemoselective thioester in situ, which then reacts specifically with a protein or peptide engineered to have an N-terminal cysteine residue. nih.govnih.govresearchgate.net This "one-pot" method allows for site-specific labeling with high stoichiometry, which is advantageous for quantitative proteomics and biophysical studies. nih.govresearchgate.net

Another approach involves using NHS esters that incorporate a permanently charged group (an ionization enhancer). nih.govresearchgate.net Tagging peptides with such a group can significantly increase their ionization efficiency in the mass spectrometer, leading to enhanced signal intensities and lower limits of detection. For example, Safirinium N-Hydroxysuccinimide esters have been shown to increase the signal intensities of tagged peptides by up to 8-fold. nih.govresearchgate.net Isobaric tagging reagents like TMT and iTRAQ also utilize NHS-ester chemistry to label peptides from different samples, allowing for multiplexed relative quantification. biorxiv.org

Table 3: N-Terminal Labeling for Mass Spectrometry

| Labeling Reagent/Strategy | Purpose | Mechanism | Outcome | Reference |

| R-NHS ester converted to R-thioester | Site-specific N-terminal labeling | Reaction of the in situ generated thioester with an N-terminal cysteine residue. | Selective labeling of the N-terminus with high stoichiometry, useful for large proteins. | nih.govresearchgate.net |

| Safirinium N-Hydroxysuccinimide Esters | Enhance MS detection limits | Introduction of a quaternary ammonium (B1175870) salt moiety (a fixed positive charge). | Enhanced ionization efficiency and signal intensities (up to 8-fold increase) for trace peptide detection. | nih.govresearchgate.net |

| Tandem Mass Tags (TMT) / iTRAQ | Relative and absolute quantitation | NHS-ester chemistry attaches isotopically coded groups to N-termini and lysines of tryptic peptides. | Allows for quantification of multiple samples in a single MS run, minimizing technical variation. | biorxiv.org |

The analysis of histone post-translational modifications (PTMs) is crucial for understanding epigenetic regulation. nih.govresearchgate.net However, the high density of PTMs and the basic nature of histones present analytical challenges for mass spectrometry. Chemical derivatization is a powerful tool to overcome these hurdles. nih.govnih.gov

A common method involves the derivatization of free amine groups (N-termini and unmodified lysine side chains) with reagents like propionic anhydride (B1165640) or N-hydroxysuccinimide esters (e.g., NHS-propionate). nih.govnih.gov This chemical modification neutralizes the positive charge of the amines. Subsequently, digestion with the enzyme trypsin, which normally cleaves after lysine and arginine residues, is directed to cleave only at arginine residues. nih.gov

This strategy simplifies the resulting peptide mixture and generates longer peptides that are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This "bottom-up" proteomic approach has been successfully used to identify and quantify histone PTMs in various biological samples, including the plant Arabidopsis thaliana. nih.gov An in-gel derivatization method using NHS-propionate has also been developed to streamline the sample preparation process for histone PTM analysis. nih.gov

Table 4: Histone Derivatization for PTM Analysis

| Derivatization Method | Biological Sample | Analytical Goal | Key Finding | Reference |

| Chemical derivatization with propionic anhydride followed by trypsin digestion | Extracted histones | Qualitative and semi-quantitative characterization of histone PTMs | Neutralizing lysine charges simplifies peptide maps and produces fragments whose MS/MS spectra are easier to interpret. | nih.gov |

| In-gel derivatization with NHS-propionate (In-gel NHS) | Arabidopsis thaliana | Quantitative profiling of histone PTMs | The method showed high reproducibility and allowed for the rapid quantitative analysis of histone PTMs without extensive sample purification. | nih.gov |

Derivatization of Peptides and Proteins

Acylation of Amino Acid Esters and Free Amino Acids

This compound and similar N-hydroxysuccinimide esters of fatty acids are effective reagents for the acylation of free amino acids to generate N-acylamino acids. researchgate.net This reaction proceeds efficiently, offering a straightforward method for introducing a heptanoyl group onto the N-terminus of an amino acid. The resulting N-acylamino acids are useful in various biochemical studies and as building blocks for the synthesis of more complex molecules. A general methodology has been developed for the selective derivatization of amines using N-hydroxysuccinimide active esters, which are mild acylating agents suitable for trace quantities of amines. nih.govnih.gov

The reaction of N-hydroxysuccinimide esters with amino acids is often preferred over methods using acyl chlorides or anhydrides, which can be unstable in aqueous solutions where amino acids are most soluble. researchgate.net The use of NHS esters allows the reaction to occur in both non-aqueous and aqueous environments. researchgate.net

Table 1: Acylation of Amino Acids with N-Hydroxysuccinimide Esters

| Amino Acid | Acylating Agent | Product | Application | Reference |

| Glycine | N-Hydroxysuccinimidyl heptanoate | N-Heptanoylglycine | Peptide synthesis, metabolic studies | researchgate.net |

| Alanine | N-Hydroxysuccinimidyl heptanoate | N-Heptanoylalanine | Building block for modified peptides | researchgate.net |

| Serotonin | N-Hydroxysuccinimide ester | N-Acylserotonin | Electrochemical detection | nih.govnih.gov |

| Histamine | N-Hydroxysuccinimide ester | N-Acylhistamine | Electrochemical detection | nih.govnih.gov |

Modification for Improved Solubility, Stability, and Biocompatibility of Biomolecules

The covalent attachment of moieties like the heptanoate group through an NHS ester can significantly alter the physicochemical properties of biomolecules such as proteins and peptides. While direct studies on this compound's impact on these properties are specific to the target molecule, the general principles of such modifications are well-established.

Modification with linkers containing hydrophilic components, a strategy related to using NHS esters, has been shown to drastically increase the water solubility of protein conjugates. nih.gov For instance, incorporating a diethylene glycol substituent into a linker increased the hydrophilicity of the final product, which can help prevent aggregation and precipitation of antibody-drug conjugates. nih.gov Similarly, altering the hydrophobicity of a biomolecule by adding a lipid-like heptanoate chain can influence its interaction with cellular membranes and other hydrophobic environments.

Synthesis of Fluorescent Probes and Imaging Agents

The reactivity of the NHS ester group makes this compound a useful building block or conjugation agent in the development of probes for biological imaging.

Fluorophore Dye Synthesis for Cellular and Biomolecular Labeling

N-hydroxysuccinimide esters are widely used to create reactive forms of fluorescent dyes that can be easily conjugated to biomolecules. nih.govbioacts.com While this compound itself is not a fluorophore, it can be incorporated into the synthesis of fluorescent probes or used to attach a heptanoate linker to a fluorescent dye. This linker can serve to space the fluorophore from the target biomolecule, potentially reducing quenching and steric hindrance.

The synthesis of squaraine-N-hydroxysuccinimide esters exemplifies the use of the NHS group to create a reactive fluorescent label. nih.gov These long-wavelength probes can be coupled to amino groups on proteins and other biomolecules. nih.gov The choice of the acyl chain, in this case, a heptanoate, can influence the solubility and binding properties of the resulting fluorescent conjugate. For example, a water-insoluble form of a squaraine dye was made water-soluble by reacting it with taurine, and this conjugate showed a high affinity for bovine serum albumin. nih.gov

Table 2: Examples of NHS Esters in Fluorescent Probe Synthesis

| NHS Ester Type | Fluorophore Class | Application | Key Feature | Reference |

| Squaraine-NHS ester | Squaraine | Protein labeling | Long-wavelength fluorescence | nih.gov |

| Sulfoindocyanine-NHS ester | Cyanine (Cy dyes) | Labeling of antibodies, DNA, lipids | Water-soluble, readily conjugated | researchgate.net |

| Flamma® Fluors NHS esters | Various | Amine labeling | Forms stable amide bonds | bioacts.com |

Application in Nuclear Imaging and Live Cell Visualization

The principles of using NHS esters for conjugation extend to the development of agents for nuclear imaging techniques like Positron Emission Tomography (PET). For instance, a heptamethine cyanine-based DOTA conjugate was complexed with Copper-64 to create a PET imaging probe for breast cancer. nih.gov This demonstrates how a molecule with tumor-targeting properties can be linked to a chelator for a radionuclide using chemistries that could involve NHS esters for attachment to targeting moieties.

In the realm of live-cell visualization, fluorescent probes are essential tools. google.com The synthesis of near-infrared fluorescent probes that can be activated by specific biological environments, such as hypoxic conditions in cells, often involves conjugating a reporter molecule to a recognition moiety. nih.govrsc.org The NHS ester chemistry provides a reliable method for achieving this conjugation, enabling the creation of sophisticated probes for studying cellular processes in real-time.

Lipid and Glycan Conjugation

The heptanoate portion of this compound provides a lipid-like character, making it relevant for applications involving fatty acid metabolism and the modification of molecules with lipid chains.

Preparation of Fatty Acyl Coenzyme A and Thiol Esters

N-hydroxysuccinimide esters of long-chain fatty acids are effectively used to synthesize Coenzyme A (CoA) and other thiol esters in high yields. nih.govnih.gov This method is advantageous as it proceeds with minimal side reactions. nih.gov The reaction involves the acylation of the thiol group of Coenzyme A or other thiols with the N-hydroxysuccinimidyl ester of the fatty acid. This is a crucial tool for studying fatty acid metabolism and the roles of various fatty acyl-CoA species in cellular processes.

Thioesters are key intermediates in many biochemical pathways and organic syntheses. wikipedia.org The use of N-hydroxysuccinimide esters provides a mild and efficient route to these important compounds, avoiding the harsher conditions that may be required with other acylating agents like acyl halides. organic-chemistry.org

Table 3: Synthesis of Thiol Esters using N-Hydroxysuccinimide Esters

| Thiol | N-Hydroxysuccinimide Ester | Product | Significance | Reference |

| Coenzyme A | N-Hydroxysuccinimidyl palmitate | Palmitoyl-CoA | Study of fatty acid metabolism | nih.gov |

| Thioglycolic acid | N-Hydroxysuccinimidyl 3-ketopalmitate | 3-Ketopalmitoyl-thioglycolate | Synthesis of ketoacyl thiol esters | nih.gov |

| Various thiols | N-Acylbenzotriazoles (related chemistry) | Diverse thiol esters | Key intermediates in synthesis | organic-chemistry.org |

Synthesis of Ceramides (B1148491) via N-Acylation of Sphingenine/Sphinganine

One of the key applications of N-hydroxysuccinimide esters of fatty acids, such as this compound, is in the efficient synthesis of ceramides. Ceramides are fundamental lipid molecules composed of a sphingoid base (like sphingenine or sphinganine) and a fatty acid, playing crucial roles in cellular signaling and membrane structure. myskinrecipes.com

The traditional synthesis of ceramides can be complex, but the use of NHS esters provides a direct and high-yield method for the N-acylation of sphingenine or its saturated analogue, sphinganine. nih.gov In this reaction, the N-hydroxysuccinimide ester of a fatty acid (in this case, heptanoic acid) reacts with the primary amine group of the sphingoid base. This process is highly efficient, proceeding with excellent yields, typically ranging from 84% to 96%, even with small quantities of starting material (10-20 mg). nih.gov A significant advantage of this method is its specificity; the reaction leads to the formation of the desired N-acyl product without the formation of O-acyl derivatives. broadpharm.com The resulting ceramide product is often pure after a single recrystallization step. nih.gov

Table 1: Ceramide Synthesis Yields via NHS Ester Acylation

| Sphingoid Base | Acylating Agent Principle | Reported Yield Range | Reference |

|---|---|---|---|

| Sphingenine / Sphinganine | Fatty Acyl Esters of N-hydroxysuccinimide | 84-96% | nih.gov |

N-Glycan Labeling for Glycomic Studies

In the field of glycomics, which involves the comprehensive study of the complete set of sugars (glycans) in an organism, fluorescent labeling is a critical step for detection and analysis. N-hydroxysuccinimide esters are fundamental reagents in this process due to their ability to react efficiently with primary amines. aatbio.com This reactivity is leveraged for labeling N-glycans, which are complex carbohydrates attached to proteins.

The general strategy involves enzymatically releasing the N-glycans from the glycoprotein. google.com While traditional labeling occurs via reductive amination at the glycan's reducing end, modern methods utilize the specific reactivity of NHS-activated compounds. google.comnih.gov For instance, fluorescent dyes can be activated with an N-hydroxysuccinimidyl carbamate (B1207046) group. google.commaynoothuniversity.ie This activated dye then readily reacts with the glycosylamine on the terminal N-acetylglucosamine (GlcNAc) of the released N-glycan. maynoothuniversity.ie This approach offers rapid and high-efficiency labeling under mild conditions, which helps to preserve the integrity of delicate glycan structures, such as sialic acids. google.com

While this compound itself is a simple acylating agent, related NHS esters containing reporter groups (like fluorophores or biotin) are widely used for these applications. broadpharm.comsigmaaldrich.com The underlying principle relies on the NHS ester moiety to form a stable, covalent amide bond with an amine-containing target, making it a cornerstone of glycan analysis workflows. aatbio.comnih.gov

Medicinal Chemistry Research

The influence of this compound and related molecules extends into medicinal chemistry, where they are investigated for their effects on molecular targets and cellular pathways.

Investigation of Molecular Targets and Biological Activities (e.g., calcium channel interaction)

The primary mode of action for this compound and other NHS esters is the acylation of nucleophiles, particularly the primary amines found in proteins, such as on the side chain of lysine residues. aatbio.comnih.gov This inherent reactivity means that its potential molecular targets are widespread. However, specific, high-affinity interactions with particular targets like calcium channels have not been extensively documented for this compound in the available literature.

A related compound, 2,5-dioxopyrrolidin-1-yl formate, has been noted to bind to cell membranes and induce changes in permeability, which could indirectly affect ion channel function. biosynth.com Given that ion channels are proteins, they possess amine groups that are susceptible to modification by reactive NHS esters. Such a reaction would be covalent and likely non-specific, potentially altering the protein's structure and function. However, without dedicated research, the specific interaction with and functional consequence for calcium channels remains a subject for future investigation.

Influence on Cellular Processes and Biochemical Pathways (e.g., monoclonal antibody production)

Research into structurally related compounds provides significant insight into how molecules containing the 2,5-dioxopyrrolidin-1-yl group can influence complex cellular processes. A notable example is the investigation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which was identified in a large-scale screening of chemicals for its ability to enhance the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (CHO) cells. maynoothuniversity.ie

Table 2: Effects of a 2,5-Dioxopyrrolidin-1-yl Derivative (MPPB) on CHO Cells

| Observed Effect | Cellular/Biochemical Impact | Reference |

|---|---|---|

| Increased Monoclonal Antibody Production | Enhances specific productivity of the cell line. | maynoothuniversity.ie |

| Suppressed Cell Growth | Shifts cellular resources from proliferation to protein synthesis. | maynoothuniversity.ie |

| Increased Glucose Uptake Rate | Provides more substrate for energy and biosynthesis. | maynoothuniversity.ie |

| Increased Intracellular ATP | Indicates higher cellular energy status. | maynoothuniversity.ie |

| Suppressed N-Glycan Galactosylation | Allows for control of a critical quality attribute of the antibody. | maynoothuniversity.iefishersci.com |

Analytical Methodologies for 2,5 Dioxopyrrolidin 1 Yl Heptanoate and Its Derivatives

Spectroscopic Characterization Techniques for Functionalized Surfaces

When 2,5-Dioxopyrrolidin-1-YL heptanoate (B1214049) is used to functionalize a surface, spectroscopic techniques are indispensable for confirming its covalent attachment and characterizing the modified interface. These methods probe the vibrational modes and elemental composition of the surface layers.

Infrared (IR) spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode (ATR-FTIR), is a powerful non-destructive technique for identifying functional groups on a surface. The successful immobilization of 2,5-Dioxopyrrolidin-1-YL heptanoate or its subsequent reaction with an amine results in a distinct IR spectrum. The key is the appearance of characteristic carbonyl (C=O) absorption bands.

The N-hydroxysuccinimide (NHS) ester itself has two prominent carbonyl stretching peaks associated with the succinimide (B58015) ring. Following the reaction with a surface amine, a stable amide bond is formed, and the heptanoate chain remains. The resulting surface will exhibit a characteristic amide I band (primarily C=O stretch) and an amide II band (N-H bend and C-N stretch).

Key IR Absorption Bands for NHS Ester Functionalization:

| Vibration | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Ester C=O Stretch | 1730 - 1755 | Indicates the presence of the intact NHS ester group on the surface before reaction. researchgate.netspectroscopyonline.com |

| Succinimide C=O Stretch | ~1700 | A characteristic peak of the NHS ester ring structure. researchgate.net |

| N-O Stretch | ~1660 | Another indicator of the NHS ester group. researchgate.net |

| C-O Stretch | 1000 - 1300 | Stretching vibrations from the ester and succinimide structure. spectroscopyonline.com |

| Amide I (post-reaction) | ~1650 | Confirms the formation of a stable amide bond between the surface and the reagent. |

The disappearance of the NHS-related peaks (ester C=O, N-O) coupled with the appearance of the amide I band provides strong evidence of a successful covalent conjugation reaction on the surface.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of the top few nanometers of a material. researchgate.netsurfacesciencewestern.com It is exceptionally well-suited for confirming the presence of this compound on a substrate.

Analysis of a functionalized surface would focus on the appearance of the nitrogen signal (N 1s) and high-resolution scans of the Carbon (C 1s) and Oxygen (O 1s) regions. An unmodified gold, silicon, or glass surface typically has no nitrogen content. The detection of a significant N 1s peak after functionalization is a clear indicator of successful immobilization. acs.org Furthermore, the chemical state of the elements, determined by shifts in their binding energies, can confirm the integrity of the immobilized molecule.

Expected XPS Binding Energies for a Surface Functionalized with this compound:

| Element (Core Level) | Component | Approximate Binding Energy (eV) | Significance |

|---|---|---|---|

| N 1s | C-N (Imide/Amide) | 399.0 - 402.0 | Unambiguous evidence of the nitrogen-containing succinimide headgroup on the surface. acs.orgresearchgate.netwm.edu |

| C 1s | C-C / C-H | ~285.0 | Aliphatic heptanoate chain and adventitious carbon. (Often used for charge correction). acs.org |

| C-N / C-O | ~286.5 | Carbon atoms bonded to nitrogen in the succinimide ring or to the ester oxygen. researchgate.net | |

| C=O | ~288.5 | Carbonyl carbons in the succinimide ring and ester/amide group. researchgate.net | |

| O 1s | C=O | ~531.5 | Oxygen atoms in the carbonyl groups. researchgate.net |

By comparing the elemental ratios (e.g., N/C, O/C) and analyzing the high-resolution spectra, XPS provides quantitative confirmation of the surface modification.

Chromatographic Techniques for Purity and Degradation Analysis

Chromatographic methods are essential for assessing the purity of the this compound reagent and for quantifying its degradation products, which is crucial for ensuring reliable and efficient conjugation reactions.

NHS esters are susceptible to hydrolysis, which cleaves the ester bond and releases N-hydroxysuccinimide (NHS). The presence of free NHS in a reagent vial is a direct measure of its degradation. A robust and sensitive method for quantifying the very polar NHS compound is Hydrophilic Interaction Chromatography (HILIC). jyi.orgnih.gov

This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. jyi.org Under these conditions, polar analytes like NHS are retained. The advantage of this method is its universality; by quantifying the constant degradation product (NHS), it can be applied to any NHS ester without needing to develop a new method for each specific molecule. nih.gov

Typical HILIC Parameters for NHS Quantification:

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Zwitterionic HILIC, Polysuccinimide | glenresearch.comnih.gov |

| Mobile Phase | 90% Acetonitrile, 10% 10 mM Ammonium (B1175870) Acetate (pH ~7.5) | jyi.org |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Injection Volume | 1 µL | jyi.org |

| Detection | UV Absorbance at 220 nm or 260 nm | jyi.orgnih.gov |

| Analyte Retention Time | N-hydroxysuccinimide (NHS) at ~5.3 min | jyi.org |

This method allows for a rapid quality check of stored this compound, ensuring that conjugation reactions are performed with active, non-hydrolyzed reagent.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte. When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes one of the most sensitive analytical tools available. researchgate.net

While this compound itself is not fluorescent, this technique is paramount for analyzing the products of its reaction with fluorescently-labeled or fluorogenic amines. Alternatively, an amine-containing analyte can be derivatized with a fluorescent NHS ester to enable its detection by CE-LIF. The NHS ester chemistry provides a stable amide bond for robust labeling. researchgate.net The technique is used to quantify the derivatized amine with extremely high sensitivity, often reaching picomolar detection limits. researchgate.net This is particularly useful in biomedical and neuroscience applications where the concentration of analytes, such as biogenic amines in brain microdialysate, is exceedingly low. researchgate.net

Mass Spectrometry for Derivatized Biomolecules

Mass spectrometry (MS) is the definitive method for confirming the covalent modification of a biomolecule, such as a protein or peptide, with this compound. ucsf.edu The reaction of the NHS ester with a primary amine (the N-terminus or the ε-amino group of a lysine (B10760008) residue) results in the formation of a stable amide bond and the addition of a heptanoyl group. researchgate.netnih.gov

This covalent addition results in a predictable increase in the mass of the biomolecule. MS techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI), can measure the mass of the intact biomolecule before and after the reaction. A successful conjugation is confirmed by observing a mass shift corresponding to the mass of the added heptanoyl moiety. ucsf.edu

Calculation of Mass Addition by Heptanoyl Group:

| Component | Formula | Mass (Da) |

|---|---|---|

| Heptanoyl Group | C₇H₁₂O | 112.0888 |

For more detailed analysis, the modified protein can be enzymatically digested (e.g., with trypsin), and the resulting peptide mixture analyzed by tandem mass spectrometry (LC-MS/MS). This allows for the precise identification of the modified peptide and, in many cases, the exact site of modification (i.e., which specific lysine residue was derivatized). jyi.orgnih.gov This level of detail is critical for understanding how the modification might affect protein structure and function.

MALDI MS and MS/MS for Peptide and Protein Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for the analysis of biomolecules, including peptides and proteins. researchgate.net In the context of proteins modified by this compound, MALDI-MS can be used to determine the extent of modification and to identify the specific sites of heptanoylation.

The general workflow involves the enzymatic digestion of the heptanoylated protein, typically with trypsin, to generate a mixture of peptides. researchgate.net This peptide mixture is then co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), and analyzed by MALDI-MS. nih.gov The resulting mass spectrum, known as a peptide mass fingerprint (PMF), will show a series of peaks corresponding to the masses of the individual peptides.

Heptanoylation of a peptide's lysine residue or N-terminus results in a characteristic mass increase. This mass shift allows for the straightforward identification of modified peptides in the mass spectrum. Tandem mass spectrometry (MS/MS) can then be employed to pinpoint the exact location of the heptanoyl group on the peptide. In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information and reveals the precise amino acid residue that has been modified.

Table 1: Common Matrices for MALDI-MS Analysis of Peptides

| Matrix Name | Abbreviation | Common Applications |

| α-Cyano-4-hydroxycinnamic acid | HCCA | Analysis of peptides and smaller proteins. nih.gov |

| 2,5-Dihydroxybenzoic acid | DHB | Analysis of peptides, proteins, and glycoproteins. nih.gov |

| Sinapinic acid | SA | Analysis of larger proteins. nih.gov |

Table 2: Theoretical Mass Shifts in Peptides upon Heptanoylation

| Modification | Moiety Added | Monoisotopic Mass Increase (Da) |

| Heptanoylation | C7H12O | 112.0888 |

Note: The mass increase is due to the addition of the heptanoyl group and the loss of a hydrogen atom from the amino group of the lysine residue or the N-terminus.

LC-MS for Histone Post-Translational Modification Profiling

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the comprehensive analysis of histone post-translational modifications (PTMs). nih.govnih.gov Histones are subject to a wide array of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination, which play crucial roles in regulating chromatin structure and gene expression. nih.gov The introduction of a heptanoyl group via this compound represents a synthetic PTM that can be studied using LC-MS-based proteomic approaches.

In a typical bottom-up proteomics workflow for histone analysis, histones are extracted from cells and digested into peptides. biorxiv.org These peptides are then separated by reverse-phase liquid chromatography (RPLC) and analyzed by online electrospray ionization (ESI) mass spectrometry. nih.gov The high resolution and mass accuracy of modern mass spectrometers allow for the detection and quantification of various PTMs on histone peptides. nih.gov

Derivatization of histones prior to LC-MS analysis, for instance with propionic anhydride (B1165640), is a known strategy to modify N-termini and free lysines, thereby increasing the hydrophobicity and improving the chromatographic separation of peptides. biorxiv.org Similarly, the use of this compound would introduce a heptanoyl group, which would also enhance the retention of modified peptides on RPLC columns.

The LC-MS data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode. biorxiv.org In DDA, the most abundant peptide ions in each MS1 scan are selected for fragmentation and MS/MS analysis. In DIA, all peptide ions within a specified mass range are fragmented, providing a more comprehensive dataset. biorxiv.org The resulting MS/MS spectra are then searched against a protein sequence database to identify the peptides and their modifications, including heptanoylation.

Table 3: Common Histone Post-Translational Modifications and their Mass Shifts

| Modification | Moiety Added | Monoisotopic Mass Increase (Da) |

| Acetylation | C2H2O | 42.0106 |

| Methylation | CH2 | 14.0157 |

| Phosphorylation | HPO3 | 79.9663 |

| Ubiquitination | C376H628N104O118S | 8565.65 |

| Heptanoylation | C7H12O | 112.0888 |

Q & A

Q. What are the recommended synthetic routes for 2,5-dioxopyrrolidin-1-yl heptanoate, and how can reaction efficiency be optimized?

The compound is typically synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) between heptanoic acid and N-hydroxysuccinimide (NHS). A two-step procedure involves activating the carboxylic acid group of heptanoic acid with NHS in the presence of DCC at 0–22°C, followed by purification via liquid-liquid extraction using solvents like ethyl acetate. Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to NHS) and controlled temperature to minimize side reactions .

Q. How is this compound characterized for purity and structural confirmation?

Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm the ester linkage and pyrrolidinone ring structure.

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 256.12) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.